molecular formula C10H12N2O B12888656 2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 61191-33-1

2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B12888656
CAS No.: 61191-33-1
M. Wt: 176.21 g/mol
InChI Key: FQBZXVNELCRSCV-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with three methyl groups attached at positions 2, 3, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,6-trimethylpyridine with a suitable reagent to form the desired pyrrolopyridine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different substitution patterns.

    1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.

Uniqueness

2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 2, 3, and 6 enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61191-33-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3,6-trimethyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C10H12N2O/c1-5-4-8-9(10(13)11-5)6(2)7(3)12-8/h4,12H,1-3H3,(H,11,13)

InChI Key

FQBZXVNELCRSCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)C)C)C(=O)N1

Origin of Product

United States

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